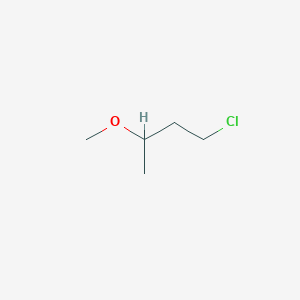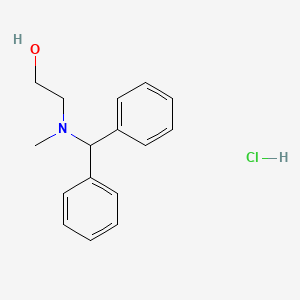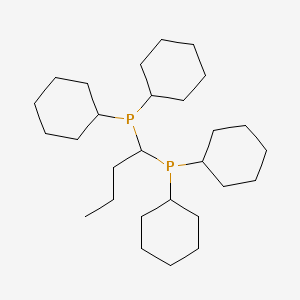![molecular formula C15H25NO4 B14135688 2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol CAS No. 89048-32-8](/img/structure/B14135688.png)
2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol is a complex organic compound with a unique structure that includes both dimethylamino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a dimethoxybenzene derivative with a dimethylaminobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another similar compound with antioxidant properties.
Uniqueness
2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89048-32-8 |
|---|---|
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C15H25NO4/c1-10-11(8-6-7-9-16(2)3)13(18)15(20-5)14(19-4)12(10)17/h17-18H,6-9H2,1-5H3 |
Clé InChI |
UQACXKSLCUHLHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


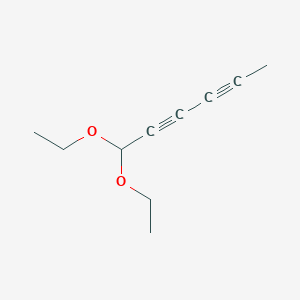
![Ethyl 7-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B14135612.png)
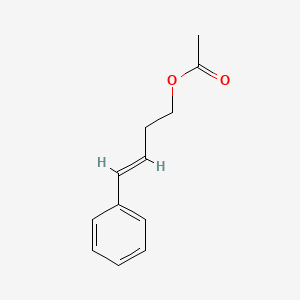

![2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14135620.png)

![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
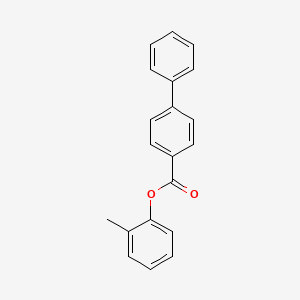
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
